(E)-5-(4-methoxybenzyl)-2-((E)-((1-methyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-4-one
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Description
(E)-5-(4-methoxybenzyl)-2-((E)-((1-methyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-4-one is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
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Biological Activity
The compound (E)-5-(4-methoxybenzyl)-2-((E)-((1-methyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound based on recent research findings and case studies.
Structure and Synthesis
The structure of the compound includes a thiazolidin-4-one core, which is modified with a 4-methoxybenzyl group and an indole-derived hydrazone moiety. This structural configuration is significant as it influences the biological activity through various mechanisms.
Synthesis Methodology
Recent studies have highlighted various synthetic approaches to obtain thiazolidin-4-one derivatives, including microwave-assisted synthesis and one-pot condensation reactions. These methods enhance yield and purity, facilitating the exploration of structure-activity relationships (SAR) .
Anticancer Activity
Thiazolidin-4-one derivatives, including the compound , have shown promising anticancer properties . Research indicates that these compounds can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC50 values often in the range of 10–30 µM .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HeLa | 15 | Apoptosis induction |
Compound A | MCF-7 | 20 | Cell cycle arrest |
Compound B | A549 | 25 | Intrinsic pathway activation |
Antidiabetic Activity
The thiazolidinone scaffold is also recognized for its antidiabetic effects , particularly through activation of peroxisome proliferator-activated receptors (PPARs). The compound may exhibit similar properties by modulating glucose metabolism and improving insulin sensitivity .
Antioxidant Activity
Studies have demonstrated that thiazolidinone derivatives possess antioxidant properties , which can protect cells from oxidative stress. The DPPH radical scavenging assay is commonly used to evaluate this activity, with certain derivatives showing comparable efficacy to established antioxidants like vitamin C .
Case Studies
Several case studies have illustrated the biological efficacy of thiazolidinone derivatives:
- Study on Indole-Thiazolidinones : A series of indole-linked thiazolidinones were synthesized and evaluated for anticancer activity against multiple cell lines. The study found that modifications at the indole position significantly enhanced cytotoxicity .
- Microwave-Assisted Synthesis : Researchers utilized microwave-assisted synthesis to create a library of thiazolidinones, highlighting improved yields and biological activity against cancer cell lines compared to traditional methods .
- In Vivo Studies : Preliminary in vivo studies indicated that certain thiazolidinone derivatives could reduce tumor growth in xenograft models, suggesting potential for further development as anticancer agents .
Properties
IUPAC Name |
(2E)-5-[(4-methoxyphenyl)methyl]-2-[(E)-(1-methylindol-3-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-25-13-15(17-5-3-4-6-18(17)25)12-22-24-21-23-20(26)19(28-21)11-14-7-9-16(27-2)10-8-14/h3-10,12-13,19H,11H2,1-2H3,(H,23,24,26)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQJXDVKUZNBCM-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=NN=C3NC(=O)C(S3)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=N/N=C/3\NC(=O)C(S3)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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